molecular formula C20H23N3O4S B12403456 Hdac-IN-29

Hdac-IN-29

Cat. No.: B12403456
M. Wt: 401.5 g/mol
InChI Key: KLPIKEBAJICFPE-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac-IN-29 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of Hdac-IN-29 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through nucleophilic acyl substitution reactions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Hdac-IN-29 undergoes various chemical reactions, including:

Scientific Research Applications

Hdac-IN-29 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac-IN-29 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase enzymes, and the pathways involved in its mechanism of action include chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

Hdac-IN-29 is compared with other histone deacetylase inhibitors, such as suberoylanilide hydroxamic acid (SAHA), trichostatin A (TSA), and valproic acid (VPA). This compound is unique in its specific inhibitory activity against certain histone deacetylase isoforms, which may result in different therapeutic effects and side effect profiles. Similar compounds include:

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(2R)-1-anilino-3-[4-(hydroxyamino)-4-oxobutyl]sulfanyl-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C20H23N3O4S/c24-18(23-27)12-7-13-28-14-17(20(26)21-16-10-5-2-6-11-16)22-19(25)15-8-3-1-4-9-15/h1-6,8-11,17,27H,7,12-14H2,(H,21,26)(H,22,25)(H,23,24)/t17-/m0/s1

InChI Key

KLPIKEBAJICFPE-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CSCCCC(=O)NO)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSCCCC(=O)NO)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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